2,4-Difluorophenylacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-difluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKZIGHNRLZBCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90230975 | |

| Record name | 2,4-Difluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90230975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81228-09-3 | |

| Record name | 2,4-Difluorophenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81228-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluorophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081228093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Difluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90230975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-difluorophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorination in Chemical Synthesis

An In-Depth Technical Guide to 2,4-Difluorophenylacetic Acid: A Cornerstone Intermediate in Modern Chemistry

This compound (CAS No: 81228-09-3) is a halogenated aromatic carboxylic acid that has emerged as a pivotal building block in the chemical, pharmaceutical, and agrochemical industries.[1][2] Its value extends beyond that of a simple synthetic intermediate; the strategic placement of two fluorine atoms on the phenyl ring imparts unique electronic properties that researchers leverage to enhance the performance and efficacy of target molecules. This guide provides a comprehensive overview of the applications, synthesis, and technical considerations for utilizing this compound, with a focus on its role in drug development and advanced material science.

The difluorophenyl moiety is particularly sought after in medicinal chemistry. The introduction of fluorine, the most electronegative element, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity to improve membrane permeability and bioavailability.[3][4] The carboxylic acid functional group further enhances the molecule's utility, providing a reactive handle for derivatization and the construction of complex molecular architectures.[1]

Core Physicochemical and Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe application in a research setting.

| Property | Value | Source |

| CAS Number | 81228-09-3 | [5] |

| Molecular Formula | C₈H₆F₂O₂ | [2][6] |

| Molecular Weight | 172.13 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 115-118 °C | |

| Purity | ≥97% (GC/HPLC) | [5] |

| InChI Key | QPKZIGHNRLZBCL-UHFFFAOYSA-N | |

| SMILES | OC(=O)Cc1ccc(F)cc1F |

Safety and Handling Summary:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

-

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338.[7]

-

Personal Protective Equipment (PPE): Recommended use of gloves, eye shields, and a dust mask (e.g., N95).[7]

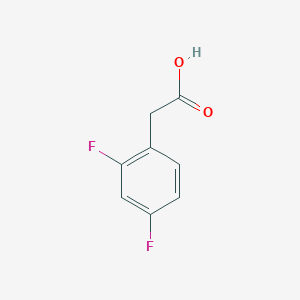

Visualization 1: Chemical Structure of this compound

Caption: Chemical structure of this compound (C₈H₆F₂O₂).

Primary Applications in Research and Development

The utility of this compound spans several key areas of chemical R&D.

Pharmaceutical Development: A Privileged Scaffold

This compound is a cornerstone intermediate in the synthesis of a wide range of pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[2] The difluorophenyl group is a bioisosteric replacement for other functionalities, offering improved metabolic stability and binding characteristics.[4]

-

Anti-inflammatory Agents: It is a precursor for novel pharmaceutical candidates with potential anti-inflammatory properties.[1][2] For instance, derivatives like 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid have been synthesized and tested for anti-inflammatory activity.[8]

-

Analgesic Drugs: The scaffold is utilized in the development of new pain management therapies.[2]

-

Enzyme Inhibition: Researchers employ this compound in studies related to enzyme inhibition and receptor binding, which is crucial for elucidating biological pathways and designing targeted drug interactions.[2] For example, a related compound, 2,4,5-trifluorophenylacetic acid, is a key intermediate in the synthesis of Sitagliptin, a DPP-4 inhibitor for treating type 2 diabetes.[9][10]

Agrochemical Research

In agricultural chemistry, this compound serves as a building block for new herbicides, fungicides, and insecticides.[1][2] The fluorine atoms can enhance the efficacy and selectivity of the active ingredient, contributing to the development of more effective crop protection solutions while managing environmental persistence.[2]

Advanced Materials and Niche Chemical Synthesis

Beyond life sciences, this intermediate finds application in material science for developing specialty polymers and coatings that require enhanced chemical or thermal resistance.[2] A notable and specific application is its use in the synthesis of nonpolar peptide nucleic acid (PNA) monomers containing fluoroaromatics (F-PNA).[11] These modified nucleic acid analogs have potential uses in diagnostics and genetic research.

Visualization 2: Application Workflow in Drug Discovery

Caption: Logical workflow for utilizing this compound in a drug discovery program.

Experimental Protocols and Synthetic Methodologies

The following protocols are representative of the synthesis and application of this compound.

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol describes a common laboratory-scale synthesis of the title compound from 2,4-difluorobenzyl bromide.

Materials:

-

2,4-Difluorobenzyl bromide (25.7 g)

-

Magnesium turnings (3.0 g)

-

Tetrahydrofuran (THF), anhydrous (130 mL total)

-

Carbon dioxide (CO₂), gas

-

Ether

-

Dilute Hydrochloric Acid (HCl)

-

2 N Sodium Hydroxide (NaOH) solution

-

Concentrated Hydrochloric Acid (HCl)

Step-by-Step Procedure: [12]

-

Grignard Reagent Formation: To a stirred suspension of magnesium chips (3.0 g) in anhydrous THF (30 mL), slowly add a solution of 2,4-difluorobenzyl bromide (25.7 g) dissolved in 100 mL of anhydrous THF over 30 minutes. Maintain gentle reflux to sustain the reaction.

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture for an additional 10 minutes to ensure full formation of the Grignard reagent.

-

Carbonation: Bubble a steady stream of dry carbon dioxide gas through the resulting Grignard reagent for 1 hour. The reaction mixture will likely become a thick slurry.

-

Work-up and Extraction:

-

Evaporate the reaction mixture to dryness under reduced pressure.

-

Partition the residue between ether and dilute HCl.

-

Separate the ether phase and extract it with 2 N NaOH solution.

-

-

Acidification and Isolation:

-

Acidify the basic aqueous extract with concentrated HCl until a precipitate forms.

-

Extract the acidified solution with ether.

-

Wash the combined ether extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. Further purification can be achieved by recrystallization.

-

Protocol 2: Application in Amide Synthesis (General Procedure)

This protocol illustrates the use of this compound to form an amide, a common linkage in pharmaceutical compounds.

Materials:

-

This compound (1.0 eq)

-

A primary or secondary amine (1.1 eq)

-

Coupling agent (e.g., HATU, HBTU) (1.2 eq)

-

Organic base (e.g., DIPEA, Triethylamine) (2.0 eq)

-

Anhydrous solvent (e.g., DMF, Dichloromethane)

Step-by-Step Procedure:

-

Dissolution: Under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq) and the chosen amine (1.1 eq) in the anhydrous solvent.

-

Addition of Reagents: Add the organic base (2.0 eq) to the solution, followed by the coupling agent (1.2 eq).

-

Reaction: Stir the mixture at room temperature for 4-12 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate).

-

Wash the organic layer sequentially with a weak acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.

Visualization 3: Representative Amide Coupling Reaction

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,5-Difluorophenylacetic acid [nastchem.com]

- 4. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ruifuchem.com [ruifuchem.com]

- 6. This compound | C8H6F2O2 | CID 123581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 97 81228-09-3 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 10. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 11. This compound | 81228-09-3 [chemicalbook.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

Introduction: The Strategic Importance of Fluorinated Building Blocks

An In-depth Technical Guide to 2,4-Difluorophenylacetic Acid: Structure, Properties, and Applications

In the landscape of modern chemical synthesis, particularly within pharmaceutical and agrochemical development, fluorinated organic compounds have established themselves as indispensable tools. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence key properties such as metabolic stability, bioavailability, and binding affinity.[1] Among the vast array of fluorinated synthons, this compound (CAS No: 81228-09-3) emerges as a particularly versatile and valuable intermediate.[1]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound, moving beyond a simple recitation of facts to explore the causality behind its utility and the practical considerations for its application.

Chemical Identity:

-

IUPAC Name: 2-(2,4-difluorophenyl)acetic acid[2]

-

SMILES: OC(=O)Cc1ccc(F)cc1F

The core structure consists of a phenylacetic acid backbone with two fluorine atoms substituted at positions 2 and 4 of the aromatic ring. This specific substitution pattern is not arbitrary; it imparts a unique combination of electronic and steric properties that are highly sought after in rational drug design and materials science.[1]

Physicochemical and Spectroscopic Profile

The physical properties of this compound are a direct consequence of its molecular structure. The presence of the polar carboxylic acid group and the electronegative fluorine atoms results in a crystalline solid at room temperature with a distinct melting point.

| Property | Value | Source |

| Molecular Weight | 172.13 g/mol | [2] |

| Appearance | White crystalline solid/powder | [4][5] |

| Melting Point | 115-118 °C (lit.) | [4][6] |

| Functional Groups | Carboxylic acid, fluoro | |

| Assay Purity | Typically ≥97% |

Spectroscopic Characterization: The identity and purity of this compound are routinely confirmed by a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide definitive information about the molecular structure. The characteristic splitting patterns and chemical shifts in the aromatic region are diagnostic of the 2,4-difluoro substitution pattern.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch (typically around 1700 cm⁻¹), and C-F bond vibrations.[8]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[8]

The difluoro substitution pattern significantly influences the molecule's electronic nature. The strong electron-withdrawing effect of the fluorine atoms acidifies the aromatic ring protons and can modulate the pKa of the carboxylic acid group, which can be a critical factor in designing molecules with specific physiological absorption and distribution profiles.

Synthesis: A Practical and Mechanistic Approach

A common and reliable method for the laboratory-scale synthesis of this compound involves the formation of a Grignard reagent from 2,4-difluorobenzyl bromide, followed by carboxylation with carbon dioxide.[6][9] This approach is favored for its relatively straightforward execution and the accessibility of its starting materials.

Logical Flow of Synthesis

The following diagram illustrates the key transformations in the synthetic workflow.

Caption: Derivatization pathways from this compound.

Safety, Handling, and Storage

As with any laboratory chemical, a thorough understanding of the hazards and proper handling procedures is paramount to ensure safety. This compound is classified as an irritant. [3] Hazard Identification:

-

H315: Causes skin irritation. [3]* H319: Causes serious eye irritation. [3]* H335: May cause respiratory irritation. [3] Safe Handling Workflow:

Caption: Standard workflow for safely handling chemical reagents.

Recommended Practices:

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust. [3][10]Emergency eyewash stations and safety showers should be readily accessible. [3]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. [3]For operations that may generate significant dust, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended. * Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [3][4]Keep away from incompatible materials such as strong oxidizing agents and strong bases. [3]* Spill Response: In case of a spill, avoid generating dust. Sweep or shovel the material into an appropriate container for disposal. [3]

Conclusion

This compound is more than just another chemical intermediate; it is a strategic tool for molecular design. Its unique structural and electronic properties, conferred by the specific difluoro substitution, provide chemists with a reliable scaffold for creating novel molecules with enhanced performance characteristics. A firm grasp of its physicochemical properties, synthetic routes, and safe handling procedures enables researchers to fully leverage its potential in pushing the boundaries of medicinal chemistry, agrochemical science, and material innovation.

References

-

Applications of this compound in Research and Development . Dakota Biosciences. [Link]

-

This compound | C8H6F2O2 | CID 123581 . PubChem, National Center for Biotechnology Information. [Link]

-

This compound . FDA Global Substance Registration System (GSRS). [Link]

-

This compound - Optional[FTIR] - Spectrum . SpectraBase. [Link]

-

This compound CAS 81228-09-3 Purity >99.0% (HPLC) High Quality . Ruifu Chemical. [Link]

-

This compound . Zhejiang Xieshi New Materials Co., Ltd.. [Link]

-

This compound CAS#: 81228-09-3 . ChemWhat. [Link]

- Preparation method 2,4,5-trifluorophenylacetic acid.

-

CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties . National Institutes of Health (NIH). [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C8H6F2O2 | CID 123581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synquestlabs.com [synquestlabs.com]

- 4. ruifuchem.com [ruifuchem.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound | 81228-09-3 [chemicalbook.com]

- 7. This compound(81228-09-3) 13C NMR spectrum [chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

2,4-Difluorophenylacetic acid molecular weight and formula

An In-depth Technical Guide to 2,4-Difluorophenylacetic Acid for Advanced Research & Development

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development engaged in the use of this compound. It moves beyond basic data to provide actionable insights into its synthesis, characterization, and strategic application, grounded in established scientific principles.

Core Molecular Profile and Physicochemical Properties

This compound is a halogenated aromatic carboxylic acid. The strategic placement of two fluorine atoms on the phenyl ring imparts unique electronic properties that are highly valuable in the design of bioactive molecules and advanced materials.

Chemical Identity

The fundamental identifiers and formula for this compound are critical for accurate documentation and procurement.

| Identifier | Value | Source |

| IUPAC Name | 2-(2,4-difluorophenyl)acetic acid | [1] |

| Molecular Formula | C₈H₆F₂O₂ | [1][2][3] |

| Linear Formula | F₂C₆H₃CH₂CO₂H | |

| Molecular Weight | 172.13 g/mol | [1][2] |

| CAS Number | 81228-09-3 | [1][3] |

| EC Number | 279-709-4 | [1][3] |

Physicochemical Data

These properties are essential for designing experimental conditions, including solvent selection and purification strategies.

| Property | Value | Source |

| Appearance | White solid, powder, or crystals | [2][3][4] |

| Melting Point | 115-118 °C (lit.) | [5][6] |

| Purity (Typical) | >97-99% | [4] |

Molecular Structure

The structure of this compound is foundational to its reactivity and function as a synthetic building block.

Caption: Chemical structure of this compound.

Strategic Applications in Drug Discovery and Material Science

The true value of this compound lies in its role as a versatile synthetic intermediate.[2][7] The electron-withdrawing nature of the fluorine atoms significantly influences the acidity of the carboxylic proton and the reactivity of the aromatic ring.

Medicinal Chemistry & Drug Development

In pharmaceutical research, the incorporation of fluorine atoms can profoundly enhance the metabolic stability and bioavailability of drug candidates.[7] The C-F bond is exceptionally strong and not easily metabolized by cytochrome P450 enzymes, which is a common pathway for drug degradation. This leads to a longer half-life and improved pharmacokinetic profile.

Furthermore, the difluoromethyl group (CF₂H) is recognized as a unique entity in drug design. It can act as a "lipophilic hydrogen bond donor," a fascinating bioisosteric replacement for functional groups like hydroxyl (OH) or thiol (SH) groups, potentially modulating target binding affinity.[8]

Key applications include its use as a precursor for:

-

Anti-inflammatory and analgesic agents [7]

-

Novel peptide nucleic acid (PNA) monomers [5]

-

Antidiabetic drugs , such as intermediates for Sitagliptin[9]

Agrochemicals and Material Science

The structural motifs derived from this compound are also leveraged in the synthesis of modern herbicides, fungicides, and insecticides.[7] In material science, it serves as a building block for specialty polymers and liquid crystal materials, where the fluorine substitution can confer desirable properties like thermal stability and chemical resistance.[2][4][7]

Synthesis and Characterization Protocols

A reliable synthesis and robust analytical confirmation are paramount for ensuring the quality and validity of downstream experimental results.

Recommended Synthesis Workflow: Grignard Carbonation

This method is a classic and reliable route for synthesizing phenylacetic acids. The causality behind the steps is crucial: 2,4-difluorobenzyl bromide is first converted into a highly nucleophilic Grignard reagent, which then attacks the electrophilic carbon of CO₂.

Caption: Workflow for the synthesis via Grignard Carbonation.

Detailed Step-by-Step Protocol: [5][10]

-

Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction to exclude atmospheric moisture, which would quench the Grignard reagent.

-

Grignard Reagent Formation: Place magnesium turnings (3.0 g) in 30 mL of anhydrous tetrahydrofuran (THF). In the dropping funnel, dissolve 2,4-difluorobenzyl bromide (25.7 g) in 100 mL of anhydrous THF.

-

Initiation: Add a small portion of the bromide solution to the magnesium suspension. Initiation is indicated by gentle refluxing or a color change. If the reaction does not start, a small crystal of iodine can be added as an initiator.

-

Addition: Once initiated, add the remaining bromide solution dropwise over 30 minutes, maintaining a gentle reflux. After the addition is complete, continue stirring for an additional 10 minutes to ensure full conversion.

-

Carbonation: Cool the flask in an ice bath. Bubble a steady stream of dry carbon dioxide gas through the Grignard reagent for 1 hour. This exothermic reaction forms the magnesium carboxylate salt.

-

Quenching and Workup: Evaporate the THF under reduced pressure. Partition the residue between diethyl ether and dilute hydrochloric acid. The acid protonates the carboxylate salt, rendering the product soluble in the organic layer.

-

Extraction: Separate the ether layer and extract it with a 2 N sodium hydroxide solution. This step transfers the acidic product into the aqueous phase as its sodium salt, separating it from non-acidic organic impurities.

-

Isolation: Acidify the basic aqueous extract with concentrated hydrochloric acid to precipitate the crude this compound.

-

Purification: Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A suite of spectroscopic methods should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural elucidation. The ¹H NMR will show characteristic signals for the aromatic and methylene protons, with coupling patterns influenced by the fluorine atoms. ¹³C NMR provides data on the carbon skeleton.[1][11][12]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound (m/z 172.13) and fragmentation patterns that confirm the structure.[1][13]

-

Infrared (IR) Spectroscopy: Identifies key functional groups. Expect a broad O-H stretch for the carboxylic acid around 2500-3300 cm⁻¹ and a sharp C=O stretch around 1700 cm⁻¹.[1][13]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product, often achieving >99.0%.[4]

Safety, Handling, and Storage

Adherence to safety protocols is mandatory when working with this chemical.

Hazard Identification

This compound is classified as an irritant.[3]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Signal Word: Warning.[1]

Recommended Handling and PPE

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a dust mask (N95 or equivalent), chemical safety goggles, and nitrile gloves.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Storage

Store in a tightly sealed container in a cool, dry place, protected from light and moisture to ensure long-term stability.[4]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Dakota Ingredients. (n.d.). Applications of this compound in Research and Development. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 81228-09-3. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

Ruifu Chemical. (n.d.). This compound CAS 81228-09-3. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.

-

Salwiczek, M., et al. (2012). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health. Retrieved from [Link]

Sources

- 1. This compound | C8H6F2O2 | CID 123581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chemwhat.com [chemwhat.com]

- 4. ruifuchem.com [ruifuchem.com]

- 5. This compound | 81228-09-3 [chemicalbook.com]

- 6. This compound | CAS#:81228-09-3 | Chemsrc [chemsrc.com]

- 7. nbinno.com [nbinno.com]

- 8. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. This compound(81228-09-3) 13C NMR spectrum [chemicalbook.com]

- 12. 81228-09-3|this compound|BLD Pharm [bldpharm.com]

- 13. This compound [webbook.nist.gov]

The Latent Therapeutic Potential of 2,4-Difluorophenylacetic Acid: A Technical Guide for Drug Discovery

Introduction: Beyond a Building Block

To the seasoned researcher in medicinal chemistry, 2,4-Difluorophenylacetic acid (CAS No. 81228-09-3) is a familiar entity.[1][2][3] It is widely regarded as a valuable synthetic intermediate, a foundational scaffold upon which more complex and biologically active molecules are constructed.[2] The presence of the difluorophenyl moiety is particularly desirable in drug design, as fluorine substitution can significantly enhance metabolic stability and bioavailability of parent compounds.[4] However, to confine our understanding of this molecule to its role as a mere building block would be to overlook its potential intrinsic biological activities and its capacity to serve as a launchpad for novel therapeutic agents.

This technical guide ventures beyond the conventional perception of this compound. Herein, we will explore its latent biological potential by examining the activities of its derivatives, and we will propose a systematic approach to unlock its intrinsic therapeutic value. This document is intended for researchers, scientists, and drug development professionals who are in pursuit of novel chemical entities to address unmet medical needs.

Physicochemical Properties: The Foundation for Biological Interaction

The therapeutic potential of any compound is fundamentally linked to its physicochemical properties. This compound possesses a unique combination of features that make it an attractive starting point for drug discovery.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₂ | PubChem[5] |

| Molecular Weight | 172.13 g/mol | PubChem[5] |

| Melting Point | 115-118 °C | Sigma-Aldrich |

| XLogP3 | 1.6 | ECHEMI[2] |

| Hydrogen Bond Donor Count | 1 | ECHEMI[2] |

| Hydrogen Bond Acceptor Count | 4 | ECHEMI[2] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[5] |

The moderate lipophilicity, indicated by an XLogP3 of 1.6, suggests a favorable balance for cell membrane permeability and aqueous solubility. The presence of both hydrogen bond donor and acceptor sites provides opportunities for interaction with biological targets such as enzymes and receptors.

Inferred Biological Potential from Derivative Scaffolds

While direct studies on the biological activity of this compound are scarce, a wealth of information can be gleaned from the pharmacological profiles of its derivatives. This approach allows us to hypothesize about the therapeutic areas where this scaffold may prove fruitful.

Anticancer Activity

The 2,4-difluorophenyl moiety has been incorporated into a variety of compounds exhibiting significant anticancer properties.

-

Pyrrolidine Derivatives: A study on 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed their cytotoxic effects against triple-negative breast cancer (MDA-MB-231), prostate cancer (PPC1), and melanoma (A375) cell lines.[4] The hydrazone-containing derivatives were identified as particularly potent.[4]

-

Phenylacetamide Derivatives: Research into 2-(4-Fluorophenyl)-N-phenylacetamide derivatives has demonstrated their potential as anticancer agents, especially against prostate carcinoma cell lines.[6]

-

1,3,4-Thiadiazole Derivatives: Novel 1,3,4-thiadiazole derivatives bearing fluorophenyl groups have been synthesized and evaluated for their cytotoxic activity against estrogen-dependent breast cancer cell lines (MCF-7), suggesting a potential mechanism involving aromatase inhibition.[7]

These findings strongly suggest that the this compound backbone can be a key component in the design of novel oncology therapeutics.

Anti-inflammatory and Analgesic Properties

The structural class of arylalkanoic acids, to which this compound belongs, is well-established for its anti-inflammatory and analgesic effects, primarily mediated through the inhibition of prostaglandin biosynthesis.[8]

-

Phenoxy-methanesulfonanilide Metabolites: Studies on the metabolites of 4'-acetyl-2'-(2,4-difluorophenoxy)methanesulfonanilide, a potent anti-inflammatory agent, have shown that these metabolites retain significant anti-inflammatory and analgesic activity.[9] This highlights the contribution of the 2,4-difluorophenoxy moiety to the overall pharmacological profile.

-

Biphenylyl-butyric Acid Derivatives: 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid and its derivatives have been tested for their anti-inflammatory activity in various models, including carrageenan-induced paw edema.[10]

-

General NSAID Properties: The broader class of non-steroidal anti-inflammatory drugs (NSAIDs) includes many arylalkanoic acid derivatives that are known cyclooxygenase (COX) inhibitors.[8]

The evidence from these related compounds indicates a high probability that novel derivatives of this compound could be developed as effective anti-inflammatory and analgesic agents.

Enzyme Inhibition

The electrophilic nature of the fluorinated phenyl ring and the presence of a carboxylic acid handle make this compound an excellent starting point for the design of enzyme inhibitors.

-

Organotin(IV) Derivatives of Fluorophenoxyacetic Acid: Research has shown that organotin(IV) complexes of 4-fluorophenoxyacetic acid can act as inhibitors of several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and cyclooxygenase (COX).[11] This suggests that the core fluorophenoxyacetic acid structure can be functionalized to target a range of enzymes.

A Proposed Workflow for Unlocking Biological Activity

To systematically evaluate the intrinsic and potential biological activity of this compound and its novel derivatives, a structured screening cascade is essential. The following workflow is proposed as a starting point for researchers.

Experimental Protocols

1. Initial Cytotoxicity Screening (MTT Assay)

-

Objective: To determine the general cytotoxicity of the test compounds against a panel of human cancer cell lines.

-

Procedure:

-

Seed cancer cells (e.g., MDA-MB-231, PC-3, A549) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound and its derivatives for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with DMSO or another suitable solvent.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%).

-

2. Cyclooxygenase (COX) Inhibition Assay

-

Objective: To assess the potential anti-inflammatory activity by measuring the inhibition of COX-1 and COX-2 enzymes.

-

Procedure:

-

Utilize a commercial COX inhibitor screening assay kit.

-

In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

-

Add the test compounds at various concentrations.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specified time at 37°C.

-

Stop the reaction and measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method.

-

Calculate the percent inhibition and determine the IC50 values for each enzyme.

-

The Role of this compound as a Privileged Scaffold

The recurring appearance of the 2,4-difluorophenyl moiety in biologically active compounds suggests that it may function as a "privileged scaffold." This concept describes a molecular framework that is capable of binding to multiple biological targets with high affinity.

Conclusion and Future Directions

This compound represents a molecule with significant untapped potential. While its role as a synthetic intermediate is well-established, the biological activities of its derivatives strongly suggest that this scaffold is predisposed to interact with key biological targets implicated in cancer and inflammation. Future research should focus on two key areas:

-

Direct Biological Evaluation: A systematic screening of this compound itself against a broad range of biological targets is warranted to determine if it possesses any intrinsic activity.

-

Rational Derivative Design: The synthesis and evaluation of novel derivatives, guided by the insights from existing active compounds, could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

By viewing this compound not just as a starting material, but as a key to unlocking new therapeutic possibilities, the drug discovery community can leverage its unique properties to develop the next generation of innovative medicines.

References

-

Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2025). National Institutes of Health. [Link]

-

Studies on antiinflammatory agents. III. Synthesis and pharmacological properties of metabolites of 4'-acetyl-2'-(2,4-difluorophenoxy)methanesulfonanilide (FK3311). (n.d.). PubMed. [Link]

-

Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac). (n.d.). PubMed. [Link]

-

Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid. (2023). Arabian Journal of Chemistry. [Link]

-

Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. (2025). ResearchGate. [Link]

-

N-(2,4-Difluorophenyl)-2-fluorobenzamide. (n.d.). MDPI. [Link]

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2013). PubMed. [Link]

-

Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (n.d.). MDPI. [Link]

-

This compound (C8H6F2O2). (n.d.). PubChemLite. [Link]

-

An Anti-Inflammatory 2,4-Cyclized-3,4-Secospongian Diterpenoid and Furanoterpene-Related Metabolites of a Marine Sponge Spongia sp. from the Red Sea. (2021). National Institutes of Health. [Link]

-

This compound | C8H6F2O2 | CID 123581. (n.d.). PubChem. [Link]

-

Potent Analgesic Action of 2-acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic Acid (Flusalazine) in Experimental Mice. (2022). PubMed Central. [Link]

-

Analgesic activity of the compounds (1-4) by tail flick response method. (n.d.). ResearchGate. [Link]

-

Non-steroidal anti-inflammatory analgesics other than salicylates. (1986). PubMed. [Link]

-

This compound CAS 81228-09-3 Purity >99.0% (HPLC) High Quality. (n.d.). X-FENG. [Link]

Sources

- 1. This compound | 81228-09-3 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. ruifuchem.com [ruifuchem.com]

- 4. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C8H6F2O2 | CID 123581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Non-steroidal anti-inflammatory analgesics other than salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies on antiinflammatory agents. III. Synthesis and pharmacological properties of metabolites of 4'-acetyl-2'-(2,4-difluorophenoxy)methanesulfonanilide (FK3311) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid - Arabian Journal of Chemistry [arabjchem.org]

A Technical Guide to the SMILES Notation of 2,4-Difluorophenylacetic Acid for Advanced Research Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth examination of 2,4-Difluorophenylacetic Acid, a key building block in modern medicinal and materials chemistry. We will deconstruct its Simplified Molecular Input Line Entry System (SMILES) notation, offering a foundational understanding for computational chemistry applications. Furthermore, this document explores the compound's physicochemical properties and its strategic importance in drug development, supported by a practical, field-proven synthetic protocol. The objective is to equip researchers with the technical knowledge to effectively utilize this versatile molecule in their discovery workflows.

Introduction to this compound: A Molecule of Strategic Importance

This compound (CAS No. 81228-09-3) is a halogenated aromatic carboxylic acid.[1][2][3][4] In the landscape of drug discovery and materials science, it is not merely a reagent but a strategic precursor for synthesizing novel compounds with enhanced properties.[5] The presence of two fluorine atoms on the phenyl ring is a critical design feature, significantly altering the molecule's electronic profile, lipophilicity, and metabolic stability. These characteristics are highly desirable in the development of new pharmaceutical candidates and advanced agrochemicals.[5][6] Its utility is demonstrated in applications ranging from the synthesis of potential anti-inflammatory and analgesic agents to its use as an intermediate for liquid crystal materials and in the creation of nonpolar peptide nucleic acid (PNA) monomers.[1][5][7][8]

Key Physicochemical Properties

A comprehensive understanding of a molecule's properties is fundamental to its application. Below is a summary of key data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆F₂O₂ | [9][10][11][12] |

| Molecular Weight | 172.13 g/mol | [1][9][13] |

| CAS Number | 81228-09-3 | [1][3][4][9] |

| IUPAC Name | 2-(2,4-difluorophenyl)acetic acid | [9] |

| Melting Point | 115-118 °C (lit.) | [1][2][7][14][15] |

| Appearance | White solid / powder | [1][7][11] |

| Canonical SMILES | O=C(O)CC1=CC=C(F)C=C1F | [12] |

| InChI Key | QPKZIGHNRLZBCL-UHFFFAOYSA-N | [1][9][13][15] |

Deconstructing the SMILES Notation of this compound

The Simplified Molecular Input Line Entry System (SMILES) is a line notation that allows a chemical structure to be represented as a simple ASCII string.[16][17][18] This one-dimensional representation is indispensable for computational chemistry, enabling database storage, searching, and cheminformatics analysis.

The canonical SMILES string for this compound is O=C(O)CC1=CC=C(F)C=C1F . Let's dissect this notation to understand how it maps to the molecule's two-dimensional structure.

Step-by-Step Derivation

-

Identify the Core Components : The molecule consists of two main parts: an acetic acid group (-CH₂COOH) and a 2,4-difluorophenyl group.

-

Represent the Acetic Acid Group : We can write this linearly.

-

O=C: Represents a carbonyl group (a carbon double-bonded to an oxygen).

-

(O): The parentheses indicate a branch. Here, a hydroxyl group (-OH) is attached to the carbonyl carbon.

-

C: This is the alpha-carbon (-CH₂-) of the acetic acid moiety.

-

Combining these gives the acetic acid fragment: O=C(O)C. The final C is the attachment point to the phenyl ring.

-

-

Represent the Phenyl Ring :

-

A six-membered aromatic ring is denoted by a series of six carbon atoms connected in a ring.

-

C1=CC=CC=C1: This represents a benzene ring using alternating single and double bonds (Kekulé structure). The number 1 after the first and last C indicates that these two atoms are bonded, closing the ring.

-

-

Combine and Add Substituents : We now attach the acetic acid group and the two fluorine atoms to the correct positions on the ring. The SMILES string O=C(O)CC1=CC=C(F)C=C1F can be read as follows:

-

O=C(O)C: The acetic acid group.

-

C1: The alpha-carbon is attached to the first carbon of the phenyl ring. This carbon is designated as the start and end of "ring 1".

-

=C: The second carbon in the ring.

-

C: The third carbon in the ring.

-

=C(F): The fourth carbon in the ring, which has a fluorine atom attached as a branch. This corresponds to the 4-position relative to the acetic acid substituent.

-

C: The fifth carbon in the ring.

-

=C1F: The sixth carbon in the ring. The 1 closes the ring by bonding back to the first carbon. The trailing F indicates a fluorine atom is attached to this sixth carbon. In standard chemical nomenclature, this position is adjacent to the primary substituent, making it the 2-position .

-

This logical construction accurately encodes the 2-(2,4-difluorophenyl)acetic acid structure into a machine-readable format.

Visualization of the Molecular Structure

The following diagram, generated using Graphviz, illustrates the connectivity of this compound.

Caption: Chemical structure of this compound.

Causality in Application: Why Fluorine Matters in Drug Development

The deliberate inclusion of fluorine atoms in bioactive molecules is a cornerstone of modern medicinal chemistry. In this compound, the difluoro-substitution pattern is not arbitrary; it is a strategic choice to modulate key molecular properties.

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Replacing a carbon-hydrogen bond with C-F at sites susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this process, thereby increasing the drug's half-life and bioavailability.[6]

-

Enhanced Binding Affinity : Fluorine is highly electronegative. It can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets, potentially increasing the binding affinity and potency of a drug candidate.

-

Modulation of Physicochemical Properties : Fluorination increases lipophilicity (logP), which can influence a molecule's ability to cross cell membranes. The electron-withdrawing nature of fluorine also lowers the pKa of nearby acidic or basic groups, which can be tuned to optimize solubility and target engagement at physiological pH.[6]

These field-proven principles explain why this compound is a valuable starting material for synthesizing next-generation therapeutics.[5]

Experimental Protocol: A Self-Validating Synthetic Workflow

To demonstrate the practical utility of this compound, this section details a standard and reliable protocol for amide bond formation, a fundamental reaction in the synthesis of many pharmaceuticals. The protocol is designed as a self-validating system, where successful execution and characterization confirm both the reactivity of the starting material and the validity of the method.

Objective: Synthesis of N-benzyl-2-(2,4-difluorophenyl)acetamide

This experiment couples the carboxylic acid of the title compound with benzylamine to form an amide, demonstrating a foundational synthetic transformation.

Materials & Reagents

| Reagent | CAS Number | M.W. ( g/mol ) | Quantity |

| This compound | 81228-09-3 | 172.13 | 1.00 g (5.81 mmol) |

| Benzylamine | 100-46-9 | 107.15 | 0.68 mL (6.27 mmol) |

| HBTU (Activator) | 94790-37-1 | 379.25 | 2.43 g (6.39 mmol) |

| DIPEA (Base) | 7087-68-5 | 129.24 | 2.02 mL (11.62 mmol) |

| Dichloromethane (DCM) | 75-09-2 | - | 30 mL |

| Saturated NaHCO₃ (aq) | - | - | 20 mL |

| Brine | - | - | 20 mL |

| Anhydrous MgSO₄ | 7487-88-9 | - | ~2 g |

Step-by-Step Methodology

-

Reaction Setup : To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g).

-

Dissolution : Add Dichloromethane (30 mL) and stir at room temperature (20-25°C) until all solids dissolve.

-

Activation : Add HBTU (2.43 g) and DIPEA (2.02 mL) to the solution. Stir for 15 minutes. This step activates the carboxylic acid to form a reactive ester intermediate. The solution may turn a pale yellow.

-

Nucleophilic Addition : Slowly add Benzylamine (0.68 mL) dropwise to the reaction mixture.

-

Reaction Monitoring : Allow the reaction to stir at room temperature for 2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the starting acid spot indicates reaction completion.

-

Aqueous Workup : Transfer the reaction mixture to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL) to remove unreacted starting materials and coupling reagents.

-

Drying and Concentration : Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification & Validation : The resulting crude solid can be purified by recrystallization from ethyl acetate/hexanes or by flash column chromatography. The identity and purity of the final product, N-benzyl-2-(2,4-difluorophenyl)acetamide, must be validated by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the expected molecular structure and mass.

Experimental Workflow Diagram

Caption: Workflow for the amide coupling of this compound.

References

-

Appendix F SMILES Notation Tutorial. U.S. Environmental Protection Agency (EPA). [Link]

-

SMILES Tutorial. Daylight Chemical Information Systems, Inc. [Link]

-

Applications of this compound in Research and Development. Dakota Biosciences. [Link]

-

This compound | C8H6F2O2 | CID 123581. PubChem, National Center for Biotechnology Information. [Link]

-

This compound. Drugfuture. [Link]

-

Rules of Encoding Molecules using Simplified Molecular Input Line Entry System (SMILES). YouTube. [Link]

-

SMILES: Compact Notation for Chemical Structures. Hunter Heidenreich. [Link]

-

2-(2,4-Difluorophenoxy)acetic acid | C8H6F2O3 | CID 223072. PubChem, National Center for Biotechnology Information. [Link]

-

This compound. Zhejiang Xieshi New Materials Co., Ltd. [Link]

-

Simplified Molecular Input Line Entry System. Wikipedia. [Link]

-

This compound | CAS#:81228-09-3. Chemsrc. [Link]

-

This compound CAS 81228-09-3. Shanghai Ruifu Chemical Co., Ltd. [Link]

-

2,5-Difluorophenylacetic acid. Nanjing Winsome Chemical Limited. [Link]

-

CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health (NIH). [Link]

-

3,5-Difluorophenylacetic acid | C8H6F2O2 | CID 145424. PubChem, National Center for Biotechnology Information. [Link]

-

This compound. NIST WebBook. [Link]

-

This compound CAS#: 81228-09-3. ChemWhat. [Link]

Sources

- 1. This compound 97 81228-09-3 [sigmaaldrich.com]

- 2. This compound | 81228-09-3 [chemicalbook.com]

- 3. 81228-09-3|this compound|BLD Pharm [bldpharm.com]

- 4. This compound [xieshichem.com]

- 5. nbinno.com [nbinno.com]

- 6. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ruifuchem.com [ruifuchem.com]

- 8. 2,4-二氟苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound | C8H6F2O2 | CID 123581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound [drugfuture.com]

- 11. echemi.com [echemi.com]

- 12. chemscene.com [chemscene.com]

- 13. 2,4-二氟苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. This compound | CAS#:81228-09-3 | Chemsrc [chemsrc.com]

- 15. This compound 97 81228-09-3 [sigmaaldrich.com]

- 16. epa.gov [epa.gov]

- 17. SMILES Tutorial [daylight.com]

- 18. Simplified Molecular Input Line Entry System - Wikipedia [en.wikipedia.org]

Introduction: The Strategic Role of Fluorine in Phenylacetic Acid Scaffolds

An In-depth Technical Guide to Fluorinated Phenylacetic Acid Derivatives for Researchers, Scientists, and Drug Development Professionals

Phenylacetic acid (PAA) is an organic compound featuring a phenyl group attached to a carboxylic acid moiety.[1] Its derivatives form the structural core of numerous biologically active molecules, including the antibiotic penicillin G, the non-steroidal anti-inflammatory drug (NSAID) diclofenac, and various perfumes.[1][2] In medicinal chemistry, the PAA scaffold is a versatile starting point for developing new therapeutic agents.

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern pharmaceutical design.[3][4] Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—can profoundly alter the physicochemical and pharmacological profile of a molecule.[3] When applied to the phenylacetic acid framework, fluorination offers a powerful tool to fine-tune properties such as metabolic stability, membrane permeability, acidity, and binding affinity to biological targets.[3][5][6] This guide provides a technical overview of the synthesis, properties, and applications of fluorinated phenylacetic acid derivatives, offering field-proven insights for professionals in drug discovery and development.

Part 1: The Physicochemical Impact of Fluorination

The introduction of fluorine atoms or fluorine-containing groups (like trifluoromethyl, -CF₃) onto the phenylacetic acid core induces significant changes in its electronic and steric characteristics. Understanding these changes is critical for rational drug design.

Modulation of Acidity (pKa)

The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect. When placed on the phenyl ring, it pulls electron density away from the carboxylic acid group, stabilizing the carboxylate anion upon deprotonation. This results in a lower pKa, making the fluorinated derivative a stronger acid compared to its non-fluorinated parent.[4] This modulation of acidity can be crucial for optimizing a drug's solubility, absorption, and interaction with target proteins.

Enhancement of Lipophilicity

Lipophilicity, a key determinant of a drug's ability to cross biological membranes, is often enhanced by fluorination.[7] While a single fluorine atom has a modest effect, the introduction of a trifluoromethyl (-CF₃) group significantly increases the lipophilicity of the molecule.[8] This property is frequently exploited to improve the bioavailability and central nervous system (CNS) penetration of drug candidates.[3][8]

Increased Metabolic Stability

The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry. This inherent strength makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450 oxidases. By replacing a metabolically labile C-H bond with a C-F bond, researchers can block common sites of metabolic degradation, thereby increasing the drug's half-life and duration of action.[5][6]

Altered Binding Interactions

Fluorine can participate in unique, non-covalent interactions with biological targets that are not possible for hydrogen. These include dipole-dipole interactions, orthogonal multipolar interactions with amide bonds, and weak hydrogen bonds with backbone amides. The specific placement of fluorine or a CF₃ group can therefore introduce new, favorable binding interactions, leading to enhanced potency and selectivity for the target receptor or enzyme.[6][8]

Diagram 1: Impact of Fluorination on Phenylacetic Acid Properties

Caption: Logical flow from the core scaffold to modified properties via fluorination.

Table 1: Summary of Fluorine's Effects on Phenylacetic Acid Derivatives

| Property | Effect of Fluorination | Rationale for Drug Design |

| Acidity (pKa) | Decreases (acid strength increases) | Optimizes solubility and formulation; influences target interaction.[4] |

| Lipophilicity | Generally increases, especially with -CF₃ | Improves membrane permeability and bioavailability.[7][8] |

| Metabolic Stability | Increases | Blocks metabolic oxidation, prolonging drug half-life.[5][6] |

| Binding Affinity | Can be significantly enhanced | Introduces novel, favorable non-covalent interactions with the target.[6][8] |

| Conformation | Can influence molecular shape and rigidity | "Gating" effect can lock the molecule into a bioactive conformation. |

Part 2: Key Synthetic Strategies

The synthesis of fluorinated phenylacetic acids typically follows a building block approach, where the fluorinated aromatic ring is prepared first and the acetic acid side chain is installed subsequently. Several robust methods are employed in both academic and industrial settings.

Palladium-Catalyzed Suzuki Coupling

The Suzuki coupling is a powerful C-C bond-forming reaction that is highly effective for this purpose. The key step involves the coupling of a commercially available fluorinated aryl boronic acid with a reactant that can be converted to the acetic acid moiety. This method offers high yields and excellent functional group tolerance.[9]

Diagram 2: Generalized Workflow for Suzuki Coupling Synthesis

Caption: Synthetic workflow for fluorinated phenylacetic acid via Suzuki coupling.

Carbonylation of Benzyl Halides

Palladium-catalyzed carbonylation provides a direct route from fluorinated benzyl halides to the corresponding phenylacetic acids.[10] In this reaction, carbon monoxide (CO) is used as the carboxyl source. The process is highly efficient but often requires specialized high-pressure equipment.[10]

Hydrolysis of Benzyl Cyanides

A classic and reliable method involves the synthesis of a fluorinated benzyl cyanide, followed by its hydrolysis under acidic or basic conditions to yield the desired carboxylic acid.[10] This two-step process is straightforward and widely applicable.

Willgerodt-Kindler Reaction

This unique rearrangement reaction converts a fluorinated acetophenone into a thioamide, which is then hydrolyzed to the phenylacetic acid. It is particularly useful when the corresponding acetophenone is a readily available starting material.[10]

Part 3: Applications in Drug Discovery and Beyond

The versatile properties of fluorinated phenylacetic acid derivatives make them invaluable in several fields, most notably in the development of pharmaceuticals.

Pharmaceuticals

These derivatives are foundational building blocks for a wide range of drugs:

-

Anti-inflammatory Agents: They are key precursors for certain NSAIDs.[11]

-

Anticancer Agents: Many kinase inhibitors, which are crucial in oncology, incorporate these structures to achieve high potency and selectivity.[6][8] Studies have also shown that simple amides of fluorophenylacetic acid can act as potent anticancer agents against cell lines like prostate carcinoma (PC3).[12][13]

-

Neurological Drugs: They serve as intermediates in the synthesis of agents targeting neurological conditions, such as selective serotonin reuptake inhibitors (SSRIs).[11]

-

Antimicrobial Agents: Certain ester and amide derivatives have shown mild to moderate activity against various bacteria and fungi.[14]

Table 2: Therapeutic Applications of Fluorinated Phenylacetic Acid Derivatives

| Therapeutic Area | Drug Class / Target | Example Application / Rationale |

| Oncology | Kinase Inhibitors | The fluorinated phenylacetic acid moiety is used to optimize binding interactions with the kinase active site.[6][8] |

| Oncology | Cytotoxic Agents | 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated cytotoxicity against prostate and breast cancer cell lines.[12][13] |

| Inflammation | NSAIDs | Serves as a key precursor for drugs that inhibit cyclooxygenase (COX) enzymes.[11] |

| Neurology | SSRIs | Used in the synthesis of antidepressants that require specific electronic properties for transporter binding.[11] |

| Infectious Diseases | Antimicrobials | Ester derivatives have shown activity against Gram-positive bacteria and fungi.[14] |

Materials Science

Beyond pharmaceuticals, the enhanced thermal stability and unique electronic properties conferred by fluorine make these compounds useful in the development of advanced materials, such as specialty polymers and high-performance coatings.[5]

Part 4: Experimental Protocols & Characterization

A self-validating protocol is essential for reproducible research. Below are detailed methodologies for a representative synthesis and characterization.

Protocol: Synthesis of 4-Fluorophenylacetic Acid via Suzuki Coupling

Objective: To synthesize 4-fluorophenylacetic acid from 4-fluorophenylboronic acid and ethyl bromoacetate, followed by hydrolysis.

Materials:

-

4-Fluorophenylboronic acid (1.0 eq)

-

Ethyl bromoacetate (1.1 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

Triphenylphosphine [PPh₃] (0.04 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Toluene and Water (solvent system)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask under an inert nitrogen atmosphere, add 4-fluorophenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

-

Solvent Addition: Add a 3:1 mixture of toluene and water to the flask. Stir the mixture vigorously for 15 minutes.

-

Coupling Reaction: Add ethyl bromoacetate dropwise to the reaction mixture. Heat the flask to 80°C and maintain with stirring for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

-

Isolation of Ester: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 4-fluorophenylacetate.

-

Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 2M aqueous sodium hydroxide solution. Stir at 60°C for 2 hours.

-

Acidification & Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Acidify the remaining aqueous solution to pH 2 with concentrated HCl. The product, 4-fluorophenylacetic acid, will precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield the pure product.

Characterization: ¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly specific and powerful technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its wide chemical shift range.[15][16]

Sample Preparation and Analysis:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified fluorinated phenylacetic acid derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of an internal standard with a known ¹⁹F chemical shift, such as hexafluorobenzene (-164.9 ppm), for accurate chemical shift referencing and quantification.[15]

-

Data Acquisition: Acquire the ¹⁹F NMR spectrum on a high-field NMR spectrometer. The chemical shift and multiplicity (e.g., singlet, doublet, triplet) of the fluorine signal(s) will confirm the position and electronic environment of the fluorine atom(s) on the phenyl ring.[16]

-

Data Interpretation: The position of the fluorine atom (ortho, meta, or para) significantly influences the chemical shift, providing unambiguous structural confirmation.[16]

Conclusion

Fluorinated phenylacetic acid derivatives represent a class of compounds with immense value in scientific research and development. The strategic introduction of fluorine allows for the precise manipulation of molecular properties, enabling the creation of safer and more effective drugs and advanced materials. A thorough understanding of their synthesis, properties, and applications, as outlined in this guide, is essential for researchers aiming to leverage the unique chemistry of fluorine to drive innovation.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatile Applications of 3-Fluorophenylacetic Acid in Chemical Synthesis.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Fluorophenylacetic Acid in Modern Pharmaceutical Synthesis.

- Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Phenylacetic Acid Derivatives in Medicinal Chemistry Research.

-

Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. Retrieved from [Link]

- CymitQuimica. (n.d.). CAS 1578-63-8: fluorophenylacetic acid.

-

ResearchGate. (n.d.). Synthesis of phenylacetic acid derivatives. Retrieved from [Link]

-

Kratky, M., et al. (2017). Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity. Bioorganic Chemistry, 72, 138-148. Retrieved from [Link]

- Google Patents. (2008). WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof.

- BenchChem. (n.d.). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.

-

Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-71. Retrieved from [Link]

-

Pathan, S. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5488. Retrieved from [Link]

-

Cogswell, A. T., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(15), 10839–10850. Retrieved from [Link]

-

Wang, Z., et al. (2020). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Forensic Toxicology, 38(2), 395–411. Retrieved from [Link]

-

Mahrous, M. (2016). Review: Fluorine in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

-

Sparrow Chemical. (n.d.). Phenylacetic Acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

Sources

- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 2. sparrow-chemical.com [sparrow-chemical.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. CAS 1578-63-8: fluorophenylacetic acid | CymitQuimica [cymitquimica.com]

- 8. nbinno.com [nbinno.com]

- 9. inventivapharma.com [inventivapharma.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2,4-Difluorophenylacetic Acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorination in Chemical Synthesis

2,4-Difluorophenylacetic acid is a fluorinated aromatic carboxylic acid that has garnered significant attention as a versatile building block in various scientific and industrial domains. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved lipophilicity.[1][2] This technical guide provides an in-depth review of the synthesis, characterization, and key applications of this compound, offering valuable insights for researchers and professionals in drug discovery, agrochemical development, and materials science.

Physicochemical Properties and Characterization

A comprehensive understanding of the physical and chemical properties of this compound is fundamental to its effective utilization.

| Property | Value | Source |

| CAS Number | 81228-09-3 | [3] |

| Molecular Formula | C₈H₆F₂O₂ | [3] |

| Molecular Weight | 172.13 g/mol | [3] |

| Melting Point | 115-118 °C | [4] |

| Appearance | White to off-white crystalline solid | [3] |

| Solubility | Soluble in most organic solvents | [5] |

Analytical Characterization: A Spectroscopic Fingerprint

Accurate characterization of this compound is crucial for ensuring its purity and for its application in subsequent synthetic steps. The following spectroscopic data provides a reference for its identification.

¹H NMR Spectroscopy:

-

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. Key signals include those for the methylene (-CH₂-) protons and the aromatic protons.

¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The signals for the carboxylic acid carbon, the methylene carbon, and the aromatic carbons, including those directly bonded to fluorine, are characteristic.[1]

Mass Spectrometry:

-

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) is expected at m/z 172.[2] Key fragments often observed include the loss of the carboxylic acid group.[2]

Synthesis of this compound: Key Methodologies

Several synthetic routes to this compound have been developed, with the choice of method often depending on the availability of starting materials, desired scale, and economic considerations. Two prominent methods are the Grignard reaction and an ozonolysis-based approach.

Grignard Reaction: A Classic Approach

The Grignard reaction is a widely used method for forming carbon-carbon bonds. In the synthesis of this compound, this involves the reaction of a Grignard reagent, formed from a 2,4-difluorobenzyl halide, with carbon dioxide.

Experimental Protocol: Grignard Synthesis [6]

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium.

-

Slowly add a solution of 2,4-difluorobenzyl bromide in the anhydrous solvent to initiate the reaction. The reaction is often initiated with a small crystal of iodine.

-

Once the reaction starts, add the remaining 2,4-difluorobenzyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

-

-

Carboxylation:

-

Cool the Grignard reagent in an ice-salt bath.

-

Bubble dry carbon dioxide gas through the solution with vigorous stirring. Alternatively, pour the Grignard reagent onto crushed dry ice.

-

Continue the addition of carbon dioxide until the exothermic reaction ceases.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a dilute acid (e.g., 10% HCl) with cooling.

-

Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers and extract the product into an aqueous basic solution (e.g., 10% NaOH).

-

Wash the basic aqueous layer with an organic solvent to remove any non-acidic impurities.

-

Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to precipitate the this compound.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., water or a toluene/heptane mixture) to obtain the pure acid.

-

Diagram of Grignard Synthesis Workflow:

Caption: The role of this compound as a precursor to key pharmaceutical compounds.

Agrochemical Sector: Enhancing Crop Protection

In the agrochemical industry, this compound and its derivatives are used in the synthesis of herbicides and fungicides. [1][7]The presence of the difluorophenyl group can contribute to the targeted activity and environmental persistence of the final product. [2] The herbicide Diflufenican , used for controlling broadleaf weeds, contains the 2,4-difluorophenyl moiety. [5]Similar to the pharmaceutical examples, the synthesis of Diflufenican typically proceeds through the intermediate 2,4-difluoroaniline. [2]

Materials Science: A Component for Advanced Polymers

There is growing interest in using fluorinated compounds like this compound in materials science. [1]The incorporation of this molecule into polymer backbones can enhance thermal stability, chemical resistance, and confer unique surface properties such as hydrophobicity. Research is ongoing into its use in the development of specialty polymers and high-performance coatings.

Peptide Nucleic Acids (PNA): A Niche in Biotechnology